methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate

CAS No.: 532417-56-4

Cat. No.: VC7125926

Molecular Formula: C10H12N2O6S

Molecular Weight: 288.27

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532417-56-4 |

|---|---|

| Molecular Formula | C10H12N2O6S |

| Molecular Weight | 288.27 |

| IUPAC Name | methyl 2-(N-methylsulfonyl-3-nitroanilino)acetate |

| Standard InChI | InChI=1S/C10H12N2O6S/c1-18-10(13)7-11(19(2,16)17)8-4-3-5-9(6-8)12(14)15/h3-6H,7H2,1-2H3 |

| Standard InChI Key | MSJGVMRFISZODF-UHFFFAOYSA-N |

| SMILES | COC(=O)CN(C1=CC(=CC=C1)[N+](=O)[O-])S(=O)(=O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

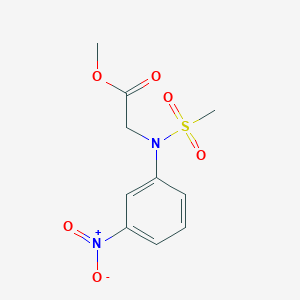

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate features a glycinate backbone substituted with a methylsulfonyl group and a 3-nitrophenyl moiety. The sulfonyl group (–SO₂–) at the nitrogen atom enhances electrophilicity, while the nitro group (–NO₂) on the phenyl ring contributes to resonance stabilization and intermolecular interactions .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 532417-56-4 |

| Molecular Formula | C₁₀H₁₂N₂O₆S |

| Molecular Weight | 288.28 g/mol |

| Purity | ≥97% (HPLC) |

| Key Functional Groups | Sulfonyl, Nitro, Ester |

The ester group (–COOCH₃) confers hydrolytic instability under basic conditions, necessitating controlled storage environments .

Synthesis Methodologies

Table 2: Hypothetical Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Nitration | HNO₃, CH₂Cl₂, –5°C to 5°C | Introduce nitro group |

| Sulfonation | CH₃SO₂Cl, pyridine, 0°C | Attach methylsulfonyl group |

| Esterification | CH₃OH, H₂SO₄, reflux | Form methyl ester |

Analytical Characterization

Spectroscopic Profiling

The compound’s structural verification relies on advanced spectroscopic techniques:

-

¹H NMR: Peaks at δ 3.79 ppm (s, 2H) correspond to the glycinate methylene group, while aromatic protons of the 3-nitrophenyl moiety resonate at δ 7.26–7.74 ppm .

-

IR Spectroscopy: Strong absorption bands at 1718 cm⁻¹ (ester C=O) and 1526 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .

-

Mass Spectrometry: A molecular ion peak at m/z 288.28 aligns with the molecular weight .

Pharmaceutical Applications

Role as an API Intermediate

Methyl N-(methylsulfonyl)-N-(3-nitrophenyl)glycinate is a high-value intermediate in synthesizing kinase inhibitors and anti-inflammatory agents. Its sulfonyl group enhances binding affinity to enzymatic targets, while the nitro group facilitates downstream functionalization .

Future Research Directions

-

Pharmacokinetic Profiling: In vivo studies to assess bioavailability and metabolic pathways.

-

Process Optimization: Development of continuous-flow nitration to improve yield and safety.

-

Therapeutic Exploration: Evaluation in oncological and autoimmune disease models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume